2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide
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Overview
Description
2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6,7-tetrahydro-1H-indazole and 2-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.
Chemical Reactions Analysis
2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
2-Chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide can be compared with other similar compounds, such as:
Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-5-carboxamide share a similar indazole core structure but differ in their substituents, leading to variations in their biological activities.
Chloro-substituted Amides: Compounds like 2-chloro-N-(1H-indazol-5-yl)acetamide have similar functional groups but differ in the length and nature of the carbon chain, affecting their chemical reactivity and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-6(11)10(15)13-8-2-3-9-7(4-8)5-12-14-9/h5-6,8H,2-4H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUSORQLBLHBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=C(C1)C=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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